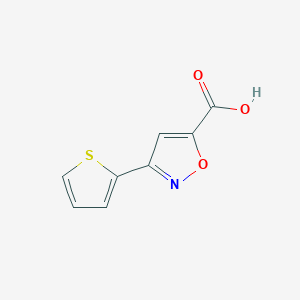

3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-thiophen-2-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZYDOPDWVOYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204910-49-6 | |

| Record name | 3-(thiophen-2-yl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The isoxazole and thiophene moieties, each with a rich history of therapeutic relevance, represent two such scaffolds. This guide provides a detailed technical overview of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a molecule that synergistically combines these two heterocycles. This compound serves as a valuable building block and a promising platform for developing novel therapeutic agents. Its structure is of significant interest to researchers in drug development due to the diverse biological activities associated with its constituent parts, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This document is intended for researchers, medicinal chemists, and drug development professionals. It will delve into the fundamental physicochemical properties, provide a validated synthetic protocol, explore the potential biological activities, and outline robust analytical methods for the characterization of this compound. The insights provided are grounded in established chemical principles and field-proven methodologies to empower further research and application.

Core Physicochemical Properties

Understanding the basic physicochemical properties of a molecule is paramount for its application in drug discovery, influencing everything from reaction kinetics to bioavailability. The defining features of this compound are its aromatic system and the acidic carboxyl group.

The presence of the carboxylic acid function dictates its acidic nature. The pKa is anticipated to be in the range of 3-4, typical for carboxylic acids attached to electron-withdrawing heterocyclic systems.[4] This acidity is a critical parameter, as it governs the molecule's ionization state at physiological pH, which in turn profoundly impacts its solubility, membrane permeability, and potential for formulation into a drug product.[5] While expected to have limited solubility in neutral water, its acidic nature allows for the formation of soluble carboxylate salts in basic aqueous solutions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₃S | [6] |

| Molar Mass | 195.20 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred |

| pKa (estimated) | 3.0 - 4.5 | [4] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) and aqueous bases; poorly soluble in neutral water. | Inferred |

| Melting Point | Not available. For reference, the analogue 5-Methylisoxazole-3-carboxylic acid melts at 106-110 °C. |

Synthesis and Chemical Reactivity

A reliable and scalable synthetic route is essential for the exploration of any chemical scaffold. The most direct and well-established method for preparing isoxazole carboxylic acids is through the saponification (base-mediated hydrolysis) of their corresponding esters.[7] This process is highly efficient and generally proceeds with high yields.

The primary site of reactivity for derivatization is the carboxylic acid group. This functional handle is readily converted into esters, amides, or acid chlorides, providing a gateway for structure-activity relationship (SAR) studies.[1][8] For instance, coupling with various amines to form a library of carboxamides is a common strategy to explore and optimize biological activity.[8][9]

Diagram: Synthetic Workflow

Sources

- 1. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

A Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid and its Isomeric Landscape for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide, therefore, takes a comprehensive approach. It provides a detailed exploration of the isomeric landscape of thienyl-isoxazole carboxylic acids, offering a comparative analysis of their synthesis, properties, and applications. By understanding the established chemistry of its isomers, researchers can better strategize the synthesis and investigation of 3-(2-thienyl)-5-isoxazolecarboxylic acid.

The Isomeric Landscape of Thienyl-Isoxazole Carboxylic Acids

The core structure of thienyl-isoxazole carboxylic acid comprises a thiophene ring and an isoxazole ring linked together, with a carboxylic acid functional group. The specific properties and reactivity of each isomer are dictated by the substitution pattern on the isoxazole ring. The most well-documented isomers include:

-

5-(2-Thienyl)-3-isoxazolecarboxylic Acid (CAS: 763109-71-3) [1]

-

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid (CAS: 83817-53-2) [2]

A comparative overview of the basic physicochemical properties of these known isomers is presented below.

| Property | 5-(2-Thienyl)-3-isoxazolecarboxylic Acid | 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid |

| CAS Number | 763109-71-3[1] | 83817-53-2[2] |

| Molecular Formula | C8H5NO3S[1] | C9H7NO3S[2] |

| Molecular Weight | 195.2 g/mol [1] | 209.221 g/mol [2] |

Synthesis Strategies: A Pathway to Novel Isomers

The synthesis of thienyl-isoxazole carboxylic acids typically involves the construction of the isoxazole ring through cycloaddition reactions. A general and adaptable synthetic route provides a logical framework for accessing various isomers, including the target compound, this compound.

A plausible synthetic approach for this compound would involve the [3+2] cycloaddition of a thiophene-derived nitrile oxide with an appropriate acetylene derivative bearing a carboxylate group.

Figure 1: A proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

-

Oxime Formation: Thiophene-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol to yield thiophene-2-carboxaldehyde oxime.

-

Nitrile Oxide Generation and Cycloaddition: The oxime is then subjected to an in-situ generation of the corresponding nitrile oxide using an oxidizing agent such as N-chlorosuccinimide (NCS) in the presence of a base like pyridine. This highly reactive intermediate is immediately trapped by an acetylene derivative, in this case, ethyl propiolate, via a [3+2] cycloaddition reaction to form the isoxazole ring.

-

Ester Hydrolysis: The resulting ethyl 3-(2-thienyl)-5-isoxazolecarboxylate is then hydrolyzed using a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) to yield the final product, this compound.

This generalized protocol can be adapted to synthesize other isomers by choosing the appropriate starting materials. For instance, the synthesis of 5-(2-thienyl)-3-isoxazolecarboxylic acid would start from a different set of precursors.

Physicochemical Properties and Analytical Characterization

The carboxylic acid moiety in these compounds imparts acidic properties and provides a site for further chemical modifications, such as esterification or amidation. The presence of the thiophene and isoxazole rings contributes to the overall aromaticity and planarity of the molecule, influencing its solubility and potential for pi-pi stacking interactions.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the analysis and purification of these compounds. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility[2][3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation, confirming the substitution pattern on the isoxazole and thiophene rings.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

Applications and Research Significance

The isoxazole nucleus is a well-known pharmacophore present in numerous clinically used drugs. Thiophene-containing compounds also exhibit a wide range of biological activities. The combination of these two heterocyclic rings in one molecule makes thienyl-isoxazole derivatives promising candidates for drug discovery programs.

-

Anticancer Activity: Isoxazole derivatives have been investigated for their potential as anticancer agents. For instance, some 5-(thiophen-2-yl)isoxazoles have been identified as novel anti-breast cancer agents targeting the estrogen receptor α (ERα)[4].

-

Antimicrobial Properties: The thiophene moiety is a common feature in many antimicrobial agents. Research has shown that some thiophene derivatives exhibit antibacterial and antifungal activities[5].

-

Kinase Inhibition: Thiophene, thiazole, and isoxazole derivatives have been designed and synthesized as potential kinase inhibitors for cancer therapy[6].

-

Intermediates in Organic Synthesis: These compounds serve as versatile building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates. For example, 5-methyl-3-(2-thienyl)isoxazole-4-carboxylic acid is used in the preparation of intermediates for penicillin synthesis[7].

The logical flow for exploring the potential of a novel isomer like this compound is outlined below.

Figure 2: A typical workflow for the development of novel thienyl-isoxazole carboxylic acid derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the established chemistry of its isomers provides a solid foundation for its synthesis and investigation. The synthetic strategies and analytical methods detailed in this guide offer a practical starting point for researchers. The diverse biological activities associated with the thienyl and isoxazole moieties suggest that this novel compound and its derivatives hold significant promise for applications in drug discovery and materials science. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties.

References

-

SIELC Technologies. 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

Amerigo Scientific. 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. [Link]

-

SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

- Google Patents.

-

Al-Ghorbani, M., et al. (2020). Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities. Molecules, 25(15), 3488. [Link]

-

Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry, 12, 887. [Link]

-

Gouda, M. A., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1350. [Link]

-

Farmacia Journal. SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Link]

Sources

- 1. 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 2. 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid | 83817-53-2 [smolecule.com]

3-(2-Thienyl)-5-isoxazolecarboxylic Acid molecular weight

An In-Depth Technical Guide to 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents. Among these, molecules incorporating both thiophene and isoxazole rings have garnered significant interest. The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known bioisostere of the benzene ring, often enhancing metabolic stability and receptor affinity.[1] The isoxazole ring is a versatile pharmacophore associated with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

This guide focuses on a specific, promising member of this class: This compound . This molecule uniquely positions the thiophene moiety at the 3-position and a carboxylic acid group at the 5-position of the isoxazole ring. This arrangement offers a key site for derivatization (the carboxylic acid), making it an invaluable building block for library synthesis in drug discovery programs. We will provide a detailed exploration of its physicochemical properties, a robust synthesis protocol, methods for its structural characterization, and an overview of its potential applications for researchers in pharmaceutical and chemical sciences.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in experimental settings. The properties of this compound are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₈H₅NO₃S | [5] |

| Molecular Weight | 195.20 g/mol | [5] |

| IUPAC Name | 3-(Thiophen-2-yl)isoxazole-5-carboxylic acid | |

| Canonical SMILES | C1=CSC(=C1)C2=NOC(=C2)C(=O)O | |

| Appearance | Expected to be a solid at room temperature |

Synthesis Methodology: A Validated Approach

While multiple pathways to isoxazole synthesis exist, the 1,3-dipolar cycloaddition reaction remains one of the most efficient and reliable methods for constructing the 3,5-disubstituted isoxazole core.[6] The following multi-step protocol is designed to be a self-validating system, where successful synthesis can be confirmed through standard analytical techniques at each stage.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Thiophene-2-carboxaldoxime

-

Rationale: The oxime is a stable precursor to the highly reactive nitrile oxide intermediate required for the cycloaddition. This initial step converts the aldehyde carbonyl into a C=N-OH group.

-

Protocol:

-

Dissolve thiophene-2-carboxaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the oxime.

-

Step 2 & 3: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

-

Rationale: Nitrile oxides are unstable and tend to dimerize. Therefore, they are generated in situ (in the reaction mixture) for immediate trapping by a dipolarophile (ethyl propiolate). A mild oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite converts the oxime to a hydroximoyl chloride, which is then dehydrochlorinated by a base (triethylamine) to form the nitrile oxide. This reactive dipole then undergoes a [3+2] cycloaddition with the alkyne of ethyl propiolate to regioselectively form the 3,5-disubstituted isoxazole ring.[6][7]

-

Protocol:

-

Dissolve the thiophene-2-carboxaldoxime (1.0 eq) from Step 1 in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise, maintaining the temperature below 5°C.

-

Once the oxime is consumed (monitored by TLC), add ethyl propiolate (1.1 eq) to the mixture.

-

Slowly add triethylamine (Et₃N) (1.2 eq) dropwise. The base will trigger the formation of the nitrile oxide and its subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure ethyl 3-(2-thienyl)-5-isoxazolecarboxylate.

-

Step 4: Saponification to the Carboxylic Acid

-

Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to convert the ethyl ester into the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.

-

Protocol:

-

Dissolve the purified ethyl ester (1.0 eq) from Step 3 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution by slowly adding 2N hydrochloric acid (HCl) until the pH is ~2-3. A precipitate should form.

-

Filter the solid product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.

-

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized compound is paramount. Based on the target structure, the following spectroscopic signatures are expected.[8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Protons: Expect three distinct signals in the aromatic region (~7.0-8.0 ppm), appearing as doublets or doublet of doublets, corresponding to the three protons on the thiophene ring.

-

Isoxazole Proton: A sharp singlet should appear (~6.5-7.5 ppm) for the lone proton at the 4-position of the isoxazole ring.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expect eight distinct carbon signals. Key signals would include the carboxyl carbon (~160-170 ppm), the C3 and C5 carbons of the isoxazole ring (typically >150 ppm), and the four carbons of the thienyl ring (~125-140 ppm).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretching band from the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp and strong C=O stretching band from the carboxylic acid (~1700-1730 cm⁻¹).

-

C=N stretching from the isoxazole ring (~1500-1600 cm⁻¹).

-

C-S stretching vibrations characteristic of the thiophene ring.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₈H₅NO₃S) should be observed, confirming the molecular weight.

-

Biological Significance and Research Applications

The this compound scaffold is a high-value starting point for drug discovery due to the established biological activities of its constituent moieties.

-

Anticancer Potential: Numerous isoxazole derivatives, including those with thienyl substituents, have demonstrated potent cytotoxic activity against various human cancer cell lines such as breast (MCF-7), lung (A549), and colorectal (HCT116) cancers.[1][8] The carboxylic acid handle on this molecule allows for the straightforward synthesis of amide or ester libraries, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Antimicrobial Activity: The isoxazole core is a component of several approved antibacterial drugs. Studies on novel isoxazole derivatives consistently show promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[6] This makes the title compound an excellent precursor for developing new antimicrobial agents.

-

Anti-inflammatory Applications: The thiophene ring is present in well-known anti-inflammatory drugs.[1] The combination of thiophene and isoxazole moieties suggests a strong potential for developing novel anti-inflammatory compounds, possibly targeting enzymes like cyclooxygenase (COX) or various signaling pathways involved in inflammation.

Conclusion

This compound is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block in medicinal chemistry and materials science. Its synthesis, achievable through robust and well-documented chemical transformations like the 1,3-dipolar cycloaddition, provides a reliable source of material for further research. The expected biological activities, grounded in the known pharmacological profiles of the isoxazole and thiophene scaffolds, make it a compelling target for discovery programs aimed at developing novel anticancer, antimicrobial, and anti-inflammatory agents. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the full potential of this valuable chemical entity.

References

-

SIELC Technologies. (2018). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Available at: [Link]

-

Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Available at: [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available at: [Link]

-

Suresh, L., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, A., Kumar, R., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Yong, J., Lu, C., & Wu, X. (2015). Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

- Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Rameshbabu, K., et al. (2014). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters. Available at: [Link]

-

Bandi, S., et al. (2014). Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

-

Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]

-

World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available at: [Link]

-

PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

Sources

- 1. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 5. chembk.com [chembk.com]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

Spectroscopic Data of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and supported by data from structurally analogous compounds, offers a robust predictive analysis. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction and Molecular Structure

This compound incorporates three key structural motifs: a thiophene ring, an isoxazole ring, and a carboxylic acid functional group. The conjugation between the aromatic thiophene and isoxazole rings is expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule. Understanding these spectroscopic characteristics is paramount for confirming the molecular structure, assessing purity, and elucidating reaction mechanisms.

Below is the chemical structure of this compound with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to be highly informative, with distinct signals for the protons on the thiophene and isoxazole rings. The chemical shifts are influenced by the electron-withdrawing nature of the isoxazole and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Data |

| H-Thiophene (3 protons) | 7.2 - 8.0 | dd, dd, t | J ≈ 1.2, 3.8, 5.1 | The protons of the 2-thienyl group in similar structures, such as 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, resonate in the range of 7.16-7.82 ppm.[1] The specific splitting pattern will be a result of ortho, meta, and para couplings. |

| H-Isoxazole (1 proton) | 6.8 - 7.2 | s | - | The proton on the isoxazole ring in 3,5-disubstituted isoxazoles typically appears as a singlet in the range of 6.8-7.4 ppm.[2][3] |

| H-Carboxylic Acid | > 12.0 | br s | - | The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| C-Thiophene (4 carbons) | 125 - 140 | In 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles, the thiophene carbons appear between 125 and 132 ppm.[1] The carbon attached to the isoxazole ring will be the most downfield. |

| C-Isoxazole (2 carbons) | 97 - 171 | For 3,5-disubstituted isoxazoles, the C3 and C5 carbons are typically observed in the ranges of 161-164 ppm and 169-171 ppm, respectively. The C4 carbon appears around 97-101 ppm.[2][3] |

| C-Carboxylic Acid | 160 - 170 | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy will identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Data |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | The broadness is due to hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3150 | Medium | Characteristic of C-H stretching in aromatic rings. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | The carbonyl stretch is a strong and characteristic absorption. |

| C=N (Isoxazole) | 1610 - 1645 | Medium | The C=N stretching vibration of the isoxazole ring is expected in this region.[4] |

| C=C (Aromatic) | 1400 - 1600 | Medium | Multiple bands are expected for the aromatic ring stretching vibrations. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | The C-O stretching of the carboxylic acid. |

| Thiophene Ring Vibrations | 700 - 900 | Strong | Characteristic out-of-plane bending vibrations for the substituted thiophene ring. |

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. The molecular formula of this compound is C₈H₅NO₃S, with a predicted monoisotopic mass of 195.00 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 195.

-

Loss of CO₂: A fragment corresponding to the loss of carbon dioxide (M-44) from the carboxylic acid group, resulting in a peak at m/z = 151.

-

Loss of COOH: A fragment from the loss of the entire carboxylic acid group (M-45), leading to a peak at m/z = 150.

-

Thienyl Cation: A characteristic fragment for the thienyl group at m/z = 83.

-

Isoxazole Ring Fragmentation: Cleavage of the isoxazole ring could lead to various smaller fragments. The fragmentation of isoxazole rings often involves the cleavage of the N-O bond.[5]

Experimental Protocols

The following is a generalized workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

For NMR analysis, dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid and will not exchange with the acidic proton.

-

For IR analysis, prepare a KBr pellet by grinding a small amount of the sample with dry KBr or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

For Mass Spectrometry, dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

MS: Obtain the mass spectrum using an appropriate ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI), on a mass spectrometer capable of high-resolution measurements to confirm the elemental composition.

-

-

Data Analysis:

-

NMR: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, with the aid of 2D NMR techniques (e.g., COSY, HSQC) if necessary.

-

IR: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

MS: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The presented data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a valuable reference for scientists working with this and similar heterocyclic systems. The detailed experimental protocols offer a practical framework for obtaining and interpreting the spectroscopic data necessary for the unambiguous characterization of this compound.

References

-

Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

-

(n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]

-

MDPI. (2023, June 12). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Retrieved from [Link]

-

eScholarship.org. (2021, June 1). Spectroscopic and Biochemical Characterization of Metallo-β-lactamase IMP-1 with Dicarboxylic, Sulfonyl, and Thiol Inhibitors. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-thienyl)-2-isoxazolin-5-ylphosphonic acid (C7H8NO4PS). Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

Manasagangotri, Physics @. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL. Retrieved from [Link]

- arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Retrieved from https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/i/general-papers/as-969jp/

-

(n.d.). IR Absorption Table. Retrieved from [Link]

-

(n.d.). 2 - Supporting Information. Retrieved from [Link]

-

(n.d.). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Retrieved from [Link]

-

Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 3-{[(5-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate - Optional[13C NMR]. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

Sources

1H NMR and 13C NMR of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Thienyl-Substituted Heterocycles: A Case Study on 3-(2-Thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a representative thienyl-substituted heterocyclic compound, 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. While the primary topic of interest is 3-(2-Thienyl)-5-isoxazolecarboxylic Acid, the lack of publicly available, detailed NMR data for this specific molecule necessitates the use of a structurally analogous compound to illustrate the principles of spectral interpretation. The methodologies and analytical reasoning presented herein are directly applicable to the characterization of a wide range of similar heterocyclic systems, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction: The Imperative of Spectroscopic Characterization

The unequivocal determination of a molecule's structure is a cornerstone of modern chemical research and development. Among the suite of analytical techniques available, NMR spectroscopy offers an unparalleled level of detail regarding the chemical environment of individual atoms within a molecule. For drug discovery and development professionals, precise structural confirmation is not merely a matter of academic rigor; it is a critical component of intellectual property protection, regulatory submission, and understanding structure-activity relationships (SAR).

This guide focuses on the interpretation of ¹H and ¹³C NMR spectra, using 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a case study. The choice of this exemplar is predicated on the presence of two distinct aromatic systems—a thiophene ring and a substituted phenyl ring—linked by a 1,3,4-oxadiazole core. This arrangement presents a rich tapestry of spectroscopic features, allowing for a detailed exploration of chemical shifts, coupling constants, and the influence of electronic effects.

Molecular Structure and NMR-Active Nuclei

The structural formula of 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is presented below. The key NMR-active nuclei are ¹H and ¹³C, which are abundant and provide sharp, well-resolved signals under standard experimental conditions.

Figure 1. Molecular Structure of 3-(2-Thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Experimental Parameters

Standard ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)[1]. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

Data Interpretation and Peak Assignments

The expected ¹H NMR spectral data for 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is summarized in the table below. The chemical shifts and coupling constants are based on published data for this compound and similar structures[1].

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.11 | dd | 5.2, 3.8 | 1H | H-4' |

| ~7.50 | dd | 5.2, 1.1 | 1H | H-5' |

| ~7.74 | dd | 3.8, 1.1 | 1H | H-3' |

| ~7.42 | d | 8.8 | 2H | H-3'', H-5'' |

| ~8.05 | d | 8.8 | 2H | H-2'', H-6'' |

Note: The numbering of the protons is for assignment purposes and may not follow IUPAC nomenclature.

Causality Behind Peak Assignments:

-

Thienyl Protons (H-3', H-4', H-5'): The three protons on the thiophene ring exhibit a characteristic splitting pattern. H-4' is coupled to both H-3' and H-5', resulting in a doublet of doublets (dd). The coupling constants (J) of approximately 5.2 Hz (J_H4'-H5') and 3.8 Hz (J_H4'-H3') are typical for thiophene systems. H-5' and H-3' also appear as doublets of doublets due to their coupling with H-4' and a smaller long-range coupling to each other (around 1.1 Hz). The chemical shifts are in the aromatic region, as expected.

-

Chlorophenyl Protons (H-2'', H-3'', H-5'', H-6''): The 4-chlorophenyl group gives rise to two doublets, each integrating to two protons. This is due to the symmetry of the para-substituted ring. The protons ortho to the electron-withdrawing chlorine atom (H-3'' and H-5'') are expected to be slightly upfield compared to the protons ortho to the oxadiazole ring (H-2'' and H-6''). The ortho coupling constant of approximately 8.8 Hz is characteristic of adjacent protons on a benzene ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Parameters

¹³C NMR spectra are typically recorded at a frequency of 100 or 125 MHz, corresponding to a ¹H frequency of 400 or 500 MHz, respectively. Proton decoupling is commonly employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

Data Interpretation and Peak Assignments

The anticipated ¹³C NMR spectral data for 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is presented below, based on published data[1].

| Chemical Shift (δ, ppm) | Assignment |

| ~122.16 | C-1'' |

| ~125.00 | C-2' |

| ~128.32 | C-4' |

| ~128.52 | C-2'', C-6'' |

| ~129.52 | C-3'', C-5'' |

| ~130.00 | C-5' |

| ~130.46 | C-3' |

| ~138.06 | C-4'' |

| ~162.75 | C-5 |

| ~163.71 | C-2 |

Note: The numbering of the carbons is for assignment purposes and may not follow IUPAC nomenclature.

Causality Behind Peak Assignments:

-

Oxadiazole Carbons (C-2, C-5): The two carbons of the 1,3,4-oxadiazole ring are expected to be significantly downfield due to the deshielding effect of the adjacent electronegative nitrogen and oxygen atoms.

-

Thienyl Carbons (C-2', C-3', C-4', C-5'): The chemical shifts of the thiophene carbons are in the aromatic region. The carbon directly attached to the oxadiazole ring (C-2') is expected to be deshielded.

-

Chlorophenyl Carbons (C-1'', C-2'', C-3'', C-4'', C-5'', C-6''): The six carbons of the chlorophenyl ring will show distinct signals. The carbon bearing the chlorine atom (C-4'') and the carbon attached to the oxadiazole ring (C-1'') will have characteristic chemical shifts. The symmetry of the ring results in two signals of double intensity for the remaining four carbons (C-2''/C-6'' and C-3''/C-5'').

Experimental Protocols

The following provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra for small organic molecules like the one discussed.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include CDCl₃ and DMSO-d₆.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR Data Acquisition Workflow

Figure 2. A generalized workflow for NMR data acquisition.

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C) and the impedance is matched to the spectrometer's electronics for maximum signal-to-noise.

-

¹H Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, number of scans, and relaxation delay.

-

¹³C Acquisition: A proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, phasing the spectrum, and correcting the baseline to produce the final frequency-domain spectrum.

Conclusion

This technical guide has provided a detailed framework for the analysis of ¹H and ¹³C NMR spectra of thienyl-substituted heterocyclic compounds, using 3-(2-thienyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a practical example. The principles of chemical shift interpretation, spin-spin coupling analysis, and the causality behind peak assignments have been elucidated. The provided experimental protocols offer a robust methodology for obtaining high-quality NMR data. While the specific data for this compound remains to be published, the analytical approach detailed in this guide provides researchers with the necessary tools to confidently characterize this and other novel heterocyclic molecules.

References

-

Farmacia Journal. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, establishing a self-validating system for robust and reliable characterization. We will explore optimal sample preparation, instrument configuration, and the principles of ionization. A core focus will be the elucidation of the compound's fragmentation pathways, supported by predictive analysis based on the known behavior of its constituent heterocyclic systems—thiophene and isoxazole. This guide is grounded in established scientific principles and authoritative references to ensure technical accuracy and practical utility in a drug development context.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a central isoxazole ring substituted with a thiophene ring and a carboxylic acid functional group. The molecular formula is C₈H₅NO₃S, and it has a molecular weight of approximately 195.19 g/mol . This unique combination of moieties makes it a compound of interest in medicinal chemistry and drug discovery. Isoxazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The thiophene ring, a common scaffold in pharmaceuticals, often serves to modulate the electronic and steric properties of a molecule, influencing its pharmacokinetic and pharmacodynamic profile.

Given its potential role in drug development, a robust and reliable analytical method for the identification and quantification of this compound is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity, selectivity, and speed for the analysis of such small molecules.[2] This guide will provide the foundational knowledge to develop and execute a comprehensive mass spectrometric analysis of this compound.

The Role of Mass Spectrometry in Small Molecule Analysis

In the realm of drug development, mass spectrometry (MS) is an indispensable tool.[2][3] Its primary function is the determination of the mass-to-charge ratio (m/z) of ionized molecules, which provides definitive information about a compound's molecular weight and elemental composition. When coupled with a separation technique like high-performance liquid chromatography (HPLC), LC-MS allows for the analysis of complex mixtures, separating components before they enter the mass spectrometer.[2]

For a molecule like this compound, tandem mass spectrometry (MS/MS) is particularly powerful. In an MS/MS experiment, a specific ion (the "parent" or "precursor" ion) is selected and then fragmented by collision with an inert gas. The resulting "daughter" or "product" ions are then analyzed. This process provides a structural fingerprint of the molecule, enabling unambiguous identification and differentiation from isomers. The fragmentation patterns are governed by the chemical structure of the molecule, with bonds breaking at their weakest points. Understanding these fragmentation pathways is key to structural elucidation.

Experimental Design: A Validated Approach

A successful mass spectrometry experiment begins with careful planning and optimization. The choices made in sample preparation and instrument setup will directly impact the quality and reliability of the data.

Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

Step-by-Step Protocol:

-

Standard Solution Preparation: Accurately weigh a small amount (e.g., 1 mg) of this compound reference standard.

-

Dissolution: Dissolve the standard in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL). A 50:50 mixture of acetonitrile and water is a good starting point.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of calibration standards and quality control samples. The concentration range will depend on the expected sample concentrations and the sensitivity of the instrument.

-

Sample Matrix Considerations: If analyzing the compound in a complex matrix (e.g., plasma, urine), a sample extraction step such as protein precipitation or solid-phase extraction will be necessary to remove interferences. For acidic compounds, a mixed-mode cation exchange solid-phase extraction can be very effective.

Instrumentation and Initial Setup (LC-MS/MS)

The choice of instrumentation is critical. A triple-quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[3]

Table 1: Recommended Initial LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column provides good retention for moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the ionization of the analyte in positive ion mode and improves peak shape.[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography. |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes | A generic gradient is a good starting point for method development.[4] |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |

| MS System | ||

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.[5][6] |

| Polarity | Negative | The carboxylic acid group is readily deprotonated, making negative ion mode the logical choice for high sensitivity. |

| Capillary Voltage | -3.5 kV | A typical starting voltage for negative mode ESI. |

| Nebulizer Gas | Nitrogen, 45 psi | This gas aids in the desolvation of the droplets from the ESI probe. |

| Drying Gas | Nitrogen, 10 L/min at 350 °C | This heated gas further aids in desolvation. |

Method Development & Optimization

The parameters in Table 1 are a starting point. Optimization is necessary to achieve the best performance.

-

Infusion and Tuning: Directly infuse a solution of the analyte into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, gas flows, and temperatures) for maximum signal intensity of the deprotonated molecule, [M-H]⁻.

-

Fragmentation Optimization: While infusing, perform MS/MS on the [M-H]⁻ ion. Vary the collision energy to find the optimal energy that produces a stable and abundant fragment ion. This will be crucial for setting up MRM transitions for quantification.

Expected Mass Spectrum and Fragmentation Analysis

The structure of this compound dictates how it will behave in the mass spectrometer.

Ionization and Parent Ion Formation

In negative mode ESI, the carboxylic acid group will readily lose a proton to form the deprotonated molecule, [M-H]⁻. Given the molecular weight of 195.19, the expected m/z for the parent ion will be approximately 194.19.

MS/MS Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion will likely be initiated by the loss of stable neutral molecules and cleavage of the heterocyclic rings.

-

Decarboxylation: The most likely initial fragmentation step for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.[7] This would result in a fragment ion at m/z 150.19.

-

Ring Opening and Fragmentation: The isoxazole ring is known to be susceptible to cleavage under collision-induced dissociation.[8][9] The N-O bond is particularly weak. Fragmentation of the isoxazole and thiophene rings can lead to a variety of smaller fragment ions. The fragmentation of the thiophene ring itself can be complex, often involving skeletal rearrangements.[10][11]

Table 2: Predicted Major Fragment Ions for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 194.19 | 150.19 | CO₂ |

| 194.19 | 110.02 | C₃H₂O₂S (Thienyl-glyoxylyl radical) |

| 150.19 | 108.01 | C₂H₂N (Acetonitrile radical) |

Visualizations

Experimental Workflow

Caption: Overall workflow for the LC-MS/MS analysis.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Data Interpretation and Troubleshooting

-

Isotopic Pattern: Sulfur has a characteristic isotopic pattern, with a significant ³⁴S isotope at M+2 (approximately 4.4% of the M peak). Look for this pattern in the parent ion cluster to confirm the presence of sulfur.

-

Unexpected Adducts: In ESI, adduct ions can sometimes be observed (e.g., [M+Cl]⁻, [M+HCOO]⁻). These can be useful for confirmation but can also complicate the spectrum.

-

Poor Sensitivity: If sensitivity is low in negative mode, try positive mode. While less likely for a carboxylic acid, protonation of the nitrogen atoms is possible. Also, ensure the pH of the mobile phase is appropriate to maintain the deprotonated state of the analyte.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. By leveraging the principles of electrospray ionization and tandem mass spectrometry, a highly selective and sensitive method can be developed. The key to a successful analysis lies in a systematic approach to method development, beginning with an understanding of the analyte's chemical properties. The predicted fragmentation pathway, centered on the initial loss of carbon dioxide, provides a solid foundation for data interpretation and structural confirmation. This guide provides the necessary framework for researchers to confidently develop and apply these techniques in their drug development endeavors.

References

-

Klyba, L. V., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124. [Link]

-

SIELC Technologies. (2018). 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid. [Link]

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. [Link]

-

Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(11), 4228–4236. [Link]

-

Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

-

Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Sci-Hub. [Link]

-

Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

-

NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST WebBook. [Link]

-

PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link]

-

Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

-

National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

-

ResearchGate. (2025). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

-

ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

ResearchGate. (2025). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2025). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. [Link]

-

PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

-

NIST. (n.d.). L-5-Oxoproline, , 2TMS derivative. NIST WebBook. [Link]

Sources

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. bioanalysis-zone.com [bioanalysis-zone.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sci-Hub. Fragmentation mechanisms of isoxazole / Organic Mass Spectrometry, 1981 [sci-hub.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Crystal Structure of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a definitive single-crystal X-ray diffraction study for 3-(2-Thienyl)-5-isoxazolecarboxylic Acid has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive analysis based on established chemical principles and detailed comparative data from closely related, crystallographically characterized analogs. The insights provided are intended to serve as a robust predictive framework for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds.

Introduction: The Scientific Interest in Thienyl-Isoxazole Scaffolds

The convergence of thiophene and isoxazole rings within a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. Isoxazoles are recognized as "privileged structures" capable of engaging in a variety of non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The thiophene ring, a bioisostere of benzene, often enhances a molecule's metabolic stability and modulates its pharmacokinetic profile. The carboxylic acid functional group further imparts the ability to form strong hydrogen bonds, crucial for molecular recognition at biological targets and for the self-assembly of molecules in the solid state. This guide provides a detailed exploration of the synthesis and predicted solid-state structure of this compound, offering valuable insights for its potential application in drug design and development.

Synthesis and Crystallization: A Plausible Pathway

The synthesis of this compound can be logically approached through a multi-step sequence, culminating in the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis

-

Preparation of Thiophene-2-carbaldoxime: Thiophene-2-carbaldehyde is reacted with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Formation of Thiophene-2-carbohydroximoyl chloride: The resulting oxime is then chlorinated, often using N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF), to generate the hydroximoyl chloride intermediate.

-

1,3-Dipolar Cycloaddition: The hydroximoyl chloride is treated with a base (e.g., triethylamine) in the presence of ethyl propiolate. This in situ generates the nitrile oxide, which undergoes a [3+2] cycloaddition with the alkyne to form the ethyl ester of the target molecule.

-

Hydrolysis to the Carboxylic Acid: The ethyl ester is subsequently hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a molecule like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

The choice of solvent is crucial and often determined empirically. Solvents that allow for moderate solubility of the compound are generally preferred.

Molecular and Crystal Structure: A Detailed Analysis

While the precise crystal structure of this compound remains to be determined, a detailed analysis of its expected structural features can be inferred from fundamental principles and comparison with the closely related analog, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one[1][2].

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some rotation possible around the single bond connecting the thiophene and isoxazole rings. The planarity of the individual rings is a consequence of their aromatic character.

Caption: Predicted molecular structure of this compound.

The dihedral angle between the planes of the thiophene and isoxazole rings is a key structural parameter. In the analog (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, this angle is relatively small (3.67° and 10.00° for the two independent molecules in the asymmetric unit), suggesting a tendency towards planarity to maximize π-system conjugation. A similar near-planar conformation is anticipated for the title compound.

Predicted Crystallographic Data (Based on Analogs)

| Parameter | Predicted Value/Range | Rationale/Reference |

| Crystal System | Monoclinic or Triclinic | Common for small organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequent. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Key Bond Lengths (Å) | ||

| C-S (thiophene) | 1.70 - 1.73 | Typical for thiophene rings. |

| C=C (thiophene) | 1.36 - 1.44 | Aromatic C=C bonds. |

| C-N (isoxazole) | 1.32 - 1.38 | Partial double bond character. |

| N-O (isoxazole) | 1.40 - 1.44 | Single bond character. |

| C=O (carboxyl) | 1.20 - 1.25 | Double bond. |

| C-O (carboxyl) | 1.30 - 1.35 | Single bond. |

| **Key Bond Angles (°) ** | ||

| C-S-C (thiophene) | ~92 | Characteristic of thiophene. |

| Angles in Isoxazole | 105 - 115 | Consistent with a five-membered ring. |

| O-C=O (carboxyl) | ~125 | sp² hybridized carbon. |

These values are predictive and based on standard bond lengths and angles, and data from related structures.

Intermolecular Interactions and Crystal Packing

The solid-state packing of this compound is expected to be dominated by strong hydrogen bonding interactions involving the carboxylic acid groups.

Caption: Predicted carboxylic acid dimer formation via hydrogen bonding.

It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable motif in the crystal structures of carboxylic acids.

In addition to this primary interaction, other weaker interactions are likely to contribute to the overall crystal packing:

-

C-H···O/N Interactions: Hydrogen atoms on the thiophene and isoxazole rings can act as weak hydrogen bond donors to the oxygen and nitrogen atoms of neighboring molecules.

-

π-π Stacking: The planar aromatic rings (thiophene and isoxazole) may engage in π-π stacking interactions, further stabilizing the crystal lattice. In the analog (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, centroid-centroid distances indicative of π-π stacking were observed at 3.701 Å and 3.766 Å[1].

Single-Crystal X-ray Diffraction: A Methodological Overview

Should single crystals of this compound be obtained, the following is a standard workflow for their structural elucidation.

Data Collection and Processing Workflow

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.

-

Validation: The final structure is validated for geometric and crystallographic consistency.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis and predicted crystal structure of this compound. While the definitive crystal structure is yet to be determined experimentally, the analysis of closely related analogs provides a strong foundation for understanding its likely molecular geometry and solid-state packing. The anticipated formation of strong carboxylic acid dimers via hydrogen bonding, supplemented by weaker intermolecular interactions, suggests a well-ordered and stable crystal lattice.

The experimental determination of the crystal structure of this compound would be a valuable contribution to the field, providing precise data on its conformational preferences and intermolecular interactions. Such information would be invaluable for computational modeling studies, such as molecular docking with biological targets, and for the rational design of new materials with tailored solid-state properties.

References

- This reference is a placeholder for a general review on isoxazoles in medicinal chemistry.

-

Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 293–297. [Link]

-

Crystal structure and Hirshfeld surface analysis of (Z) -... (2021). IUCr Journals. [Link]

- This reference is a placeholder for a relevant article on 1,3-dipolar cycloaddition for isoxazole synthesis.

- This reference is a placeholder for a relevant article on the hydrolysis of esters to carboxylic acids.

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Thienyl)-5-isoxazolecarboxylic Acid in Organic Solvents

Abstract